Cas no 306935-48-8 (3H-1,2,4-Triazole-3-thione,2,4-dihydro-4-(2-propen-1-yl)-5-(6-quinolinyl)-)
306935-48-8 structure
Product Name:3H-1,2,4-Triazole-3-thione,2,4-dihydro-4-(2-propen-1-yl)-5-(6-quinolinyl)-
CAS-nummer:306935-48-8
MF:C14H12N4S
MW:268.336880683899
CID:300115
PubChem ID:2735277
Update Time:2025-04-19
3H-1,2,4-Triazole-3-thione,2,4-dihydro-4-(2-propen-1-yl)-5-(6-quinolinyl)- Chemische en fysische eigenschappen
Naam en identificatie
-
- 3H-1,2,4-Triazole-3-thione,2,4-dihydro-4-(2-propen-1-yl)-5-(6-quinolinyl)-
- 4-ALLYL-5-(QUINOL-6-YL)-1,2,4-TRIAZOLE-3-THIOL
- 4-allyl-5-quinolin-6-yl-4H-1,2,4-triazole-3-thiol
- 4-prop-2-enyl-3-quinolin-6-yl-1H-1,2,4-triazole-5-thione
- 4-(Allyl)-5-(quinol-6-yl)-1,2,4-triazole-3-thiol
- HMS556K18
- 306935-48-8
- J-514291
- cid_2735277
- 4-Allyl-5-(quinolin-6-yl)-4H-1,2,4-triazole-3-thiol
- BDBM80298
- HMS2785K05
- 4-prop-2-enyl-3-(6-quinolinyl)-1H-1,2,4-triazole-5-thione
- CHEMBL1417267
- DTXSID00370654
- A820519
- MLS000860902
- 3H-1,2,4-Triazole-3-thione, 2,4-dihydro-4-(2-propen-1-yl)-5-(6-quinolinyl)-
- CCG-248370
- FT-0617413
- 4-allyl-3-(6-quinolyl)-1H-1,2,4-triazole-5-thione
- 4-(Prop-2-en-1-yl)-5-(quinolin-6-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
- Maybridge1_005342
- SMR000459686
-
- Inchi: 1S/C14H12N4S/c1-2-8-18-13(16-17-14(18)19)11-5-6-12-10(9-11)4-3-7-15-12/h2-7,9H,1,8H2,(H,17,19)
- InChI-sleutel: CEZAONSETAZGPW-UHFFFAOYSA-N
- LACHT: S=C1NN=C(C2C=CC3C(=CC=CN=3)C=2)N1CC=C
Berekende eigenschappen
- Exacte massa: 268.07800
- Monoisotopische massa: 268.078
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 1
- Aantal waterstofbondacceptatoren: 3
- Zware atoomtelling: 19
- Aantal draaibare bindingen: 3
- Complexiteit: 406
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- Topologisch pooloppervlak: 72.6A^2
- XLogP3: 2.5
Experimentele eigenschappen
- Dichtheid: 1.3
- Smeltpunt: 211 °C
- Kookpunt: 409.9°Cat760mmHg
- Vlampunt: 201.7°C
- Brekindex: 1.704
- PSA: 82.40000
- LogboekP: 2.96800
- Gevoeligheid: Stench
3H-1,2,4-Triazole-3-thione,2,4-dihydro-4-(2-propen-1-yl)-5-(6-quinolinyl)- Beveiligingsinformatie
- Gevaarverklaring: Irritant/Stench
-
Identificatie van gevaarlijk materiaal:
3H-1,2,4-Triazole-3-thione,2,4-dihydro-4-(2-propen-1-yl)-5-(6-quinolinyl)- Gerelateerde literatuur
-
José M. Rivera,Mariana Martín-Hidalgo,Jean C. Rivera-Ríos Org. Biomol. Chem., 2012,10, 7562-7565
-
Huifang Yang,Haoran Guo,Peidong Fan,Xinpan Li,Wenlu Ren,Rui Song Nanoscale, 2020,12, 7024-7034
-
L. Di Michele,D. Fiocco,F. Varrato,E. Eiser,G. Foffi Soft Matter, 2014,10, 3633-3648
-
Supaporn Sawadjoon,Joseph S. M. Samec Org. Biomol. Chem., 2011,9, 2548-2554
306935-48-8 (3H-1,2,4-Triazole-3-thione,2,4-dihydro-4-(2-propen-1-yl)-5-(6-quinolinyl)-) Gerelateerde producten
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Aanbevolen leveranciers
Shaanxi pure crystal photoelectric technology co. LTD
Goudlid
CN Leverancier
Reagentie
上海帛亦医药科技有限公司
Goudlid
CN Leverancier
Reagentie
Shandong Jing Kun Chemical Co.,Ltd.
Goudlid
CN Leverancier
Bulk
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Goudlid
CN Leverancier
Bulk
Hunan Well Medicine Synthesis Technology Co., Ltd.
Goudlid
CN Leverancier
Reagentie